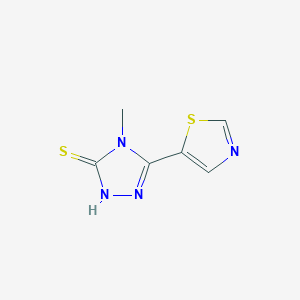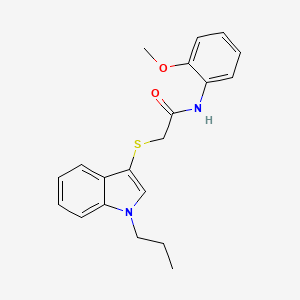
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide, also known as MPISA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPISA belongs to the class of indole-based compounds and has been synthesized using various methods.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide is not fully understood. However, it has been proposed that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide exerts its effects by modulating various signaling pathways, including the NF-κB pathway, the JAK/STAT pathway, and the MAPK pathway. N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has also been shown to inhibit the activity of enzymes, such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has also been shown to reduce the viability of cancer cells and induce apoptosis. In vivo studies have demonstrated the anti-depressant effects of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide, which are thought to be mediated by the modulation of the HPA axis and the serotonergic system.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has several advantages for lab experiments, including its high purity and stability. N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide. One direction is to further investigate its anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer effects and its potential as a chemotherapeutic agent. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may improve its therapeutic potential.
合成方法
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been synthesized using various methods, including the reaction of 2-methoxybenzene-1-sulfonyl chloride with 1-propylindole-3-thiol, followed by the reaction with acetic anhydride and ammonium acetate. Another method involves the reaction of 2-methoxybenzenethiol with 1-propylindole-3-carboxaldehyde, followed by the reaction with chloroacetic acid and ammonium acetate. Both methods have been reported to yield N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide in good yields and purity.
科学研究应用
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-depressant effects. In vitro studies have shown that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide inhibits the production of pro-inflammatory cytokines and reduces the viability of cancer cells. In vivo studies have also demonstrated the anti-depressant effects of N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide in animal models. These findings suggest that N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide has potential as a therapeutic agent for various diseases.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-12-22-13-19(15-8-4-6-10-17(15)22)25-14-20(23)21-16-9-5-7-11-18(16)24-2/h4-11,13H,3,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKLJRXYVDNDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
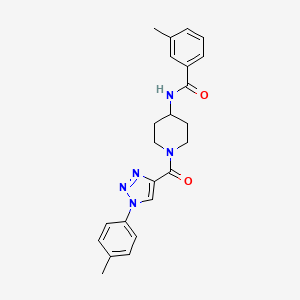
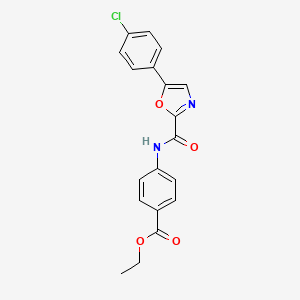
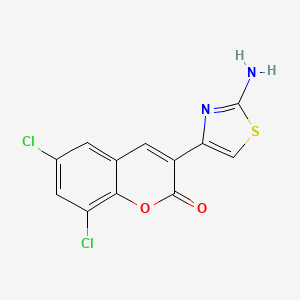
![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2791939.png)
![2-(3,4-dimethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2791941.png)
![N-{3-tert-butyl-2-methyl-4-oxo-2H,4H-indeno[1,2-c]pyrazol-6-yl}-2-methylpropanamide](/img/structure/B2791943.png)
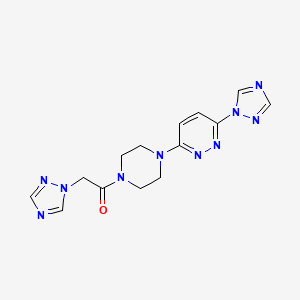
![3-((4-Ethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2791945.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2791947.png)
